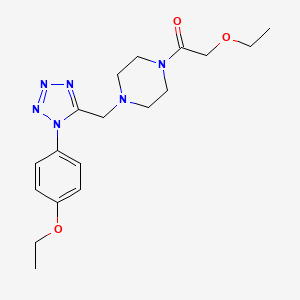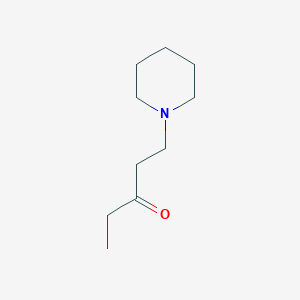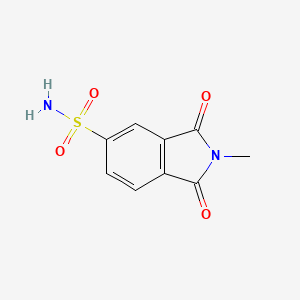![molecular formula C12H9ClF3N3S B2548673 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine CAS No. 2062073-84-9](/img/structure/B2548673.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
- The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their effectiveness in crop protection .
- The fluorine atom and pyridine structure enhance the biological activities of these derivatives, making them promising candidates for novel drug discovery .
- Two veterinary products containing the TFMP moiety have been granted market approval, demonstrating their potential in animal health and disease management .
- The presence of fluorine and the pyridine structure in TFMP derivatives contributes to their superior pest control properties compared to traditional phenyl-containing insecticides .
- By attenuating secondary metabolism and thwarting bacterial growth, these compounds have potential therapeutic applications .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Insecticides and Pest Control
Bacterial Phosphopantetheinyl Transferase Inhibition
Functional Materials and Chemical Properties
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function. This inhibition is achieved at submicromolar concentrations, and the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
The inhibition of PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine affects the secondary metabolism of bacteria. An advanced analogue of this compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine have been studied in vitro and in vivo. The compound has demonstrated potential utility as a small-molecule inhibitor . .
Result of Action
The result of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is the thwarting of bacterial growth. This is achieved by attenuating secondary metabolism in bacteria, which is essential for their viability and virulence .
Action Environment
The efficacy and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine can be influenced by environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial environment and its ability to expel the compound from the cell.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-prop-2-enyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c1-2-3-17-11-19-9(6-20-11)10-8(13)4-7(5-18-10)12(14,15)16/h2,4-6H,1,3H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYAEHVMHBHCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)


![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)